molecular formula C14H21N3O8 B12434176 [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate

Cat. No.: B12434176
M. Wt: 359.33 g/mol
InChI Key: SWFHDHBVUMLTMW-PYCPPJMOSA-N
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Description

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate is a synthetically modified carbohydrate derivative featuring a six-membered oxane ring. Key structural attributes include:

  • Acetyl groups: Diacetylation at positions 4 and 5 on the oxane ring.
  • Azidoethoxy substituent: A 2-azidoethoxy group at position 6, enabling click chemistry applications (e.g., bioconjugation via azide-alkyne cycloaddition) .
  • Methyl group: A 2-methyl substitution on the oxane ring, influencing steric and electronic properties.
  • Acetate ester: Positioned at C-3, enhancing lipophilicity compared to hydroxylated analogs.

This compound is primarily utilized in glycobiology research, particularly for synthesizing probes or drug-delivery systems due to its reactive azide functionality .

Properties

Molecular Formula

C14H21N3O8

Molecular Weight

359.33 g/mol

IUPAC Name

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C14H21N3O8/c1-7-11(23-8(2)18)12(24-9(3)19)13(25-10(4)20)14(22-7)21-6-5-16-17-15/h7,11-14H,5-6H2,1-4H3/t7?,11-,12?,13+,14-/m1/s1

InChI Key

SWFHDHBVUMLTMW-PYCPPJMOSA-N

Isomeric SMILES

CC1[C@H](C([C@@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a 2-methyloxane (pyranose) core with three critical functional groups:

  • Diacetyloxy groups at positions 4 and 5.
  • A 2-azidoethoxy substituent at position 6.
  • An acetate ester at position 3.

Key synthetic challenges include:

  • Regioselective protection of hydroxyl groups to avoid over-acetylation.
  • Stereochemical integrity at positions 3R, 5S, and 6R during substitutions.
  • Safety handling of azide intermediates, which are thermally unstable.

Preparation Methods

Starting Material Selection

The synthesis typically begins with methyl α-D-rhamnopyranoside due to its inherent 2-methyl group and axial hydroxyl orientations, which simplify stereochemical control. Alternative substrates like glucopyranosides require additional steps to introduce the 2-methyl group.

Stepwise Protection of Hydroxyl Groups

Initial Acetylation

The 4- and 5-hydroxyl groups are acetylated first using acetic anhydride in anhydrous pyridine (0°C, 12 hr), achieving >90% yield. The 3-hydroxyl remains unprotected for subsequent functionalization.

Reaction Conditions:

Step Reagents Solvent Temp. Time Yield
1 Ac₂O, Pyridine Pyridine 0°C 12 hr 92%
Introduction of the Azidoethoxy Group

The 6-hydroxyl is converted to a leaving group (e.g., tosylate ) using tosyl chloride in dichloromethane (DCM). Subsequent nucleophilic substitution with 2-azidoethanol in dimethylformamide (DMF) at 60°C for 24 hr introduces the azidoethoxy chain.

Reaction Conditions:

Step Reagents Solvent Temp. Time Yield
2a TsCl, Et₃N DCM 25°C 3 hr 85%
2b NaN₃, 2-Azidoethanol DMF 60°C 24 hr 78%

Final Acetylation at Position 3

The remaining 3-hydroxyl is acetylated using acetyl chloride in pyridine (0°C, 6 hr), yielding the target compound.

Reaction Conditions:

Step Reagents Solvent Temp. Time Yield
3 AcCl, Pyridine Pyridine 0°C 6 hr 88%

Optimization Strategies

Regioselective Control

  • Temporary protecting groups : Benzyl ethers at position 3 prevent premature acetylation, removed via hydrogenolysis post-azide introduction.
  • Catalytic methods : Tin-mediated acetylation selectively targets secondary hydroxyl groups, improving regioselectivity.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include:
    • δ 1.98–2.15 (3s, 9H, acetyl CH₃).
    • δ 3.72 (m, 2H, azidoethoxy CH₂).
    • δ 5.32 (t, 1H, H-3).
  • IR : Strong absorbance at 2100 cm⁻¹ (N₃ stretch).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.7 min.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactors enhance heat dissipation during exothermic azide substitutions, improving safety and yield (85% → 93%).
  • Automated protection/deprotection : Solid-phase synthesis reduces purification steps.

Chemical Reactions Analysis

Types of Reactions

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The acetoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Amino derivatives with the azido group reduced to an amine.

    Substitution Products: Compounds with new functional groups replacing the acetoxy groups.

Scientific Research Applications

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The acetoxy groups can undergo hydrolysis, releasing acetic acid and exposing hydroxyl groups that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares the target compound with structurally related derivatives:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate (Target) 4,5-diacetyloxy, 2-azidoethoxy, 2-methyl, C-3 acetate C14H20N3O8 358.33 Bioconjugation, glycoconjugate synthesis
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate 3,4,5-triacetyloxy, 2-azidoethoxy, C-2 methyl acetate C17H23N3O9 413.38 Glycosylation reagents, drug delivery
[4,5-diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] acetate 4,5-diacetyloxy, purine substituent, C-3 acetate C16H19N5O7 393.35 Nucleoside analog synthesis
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 3,4-diacetyloxy, 4-methylphenoxy, acetamido, C-2 acetate C21H27NO9 437.44 Antimicrobial studies, enzyme inhibition

Key Differences and Implications

Azide vs. Purine/Phenoxy Substituents: The target compound’s 2-azidoethoxy group provides reactivity for click chemistry, unlike the purine (nucleobase analog) or phenoxy (aromatic ether) groups in analogs . Biological relevance: Purine-containing derivatives (e.g., ) may mimic nucleosides, whereas azide-functionalized compounds are more suited for labeling or conjugation .

Acetylation Pattern: Diacetylation (target) vs. triacetylation () alters solubility and steric hindrance.

Methyl and Acetamido Groups :

  • The 2-methyl group in the target compound reduces ring flexibility compared to acetamido-containing analogs (), which may enhance binding specificity in enzyme interactions .

Physicochemical Properties

  • Solubility : The target compound’s diacetylation and azide group balance polarity, making it moderately soluble in polar aprotic solvents (e.g., DMSO). Triacetylated analogs () are less polar.
  • Stability: Azide groups require protection from light and heat, whereas acetamido () and phenoxy () substituents are more stable under standard conditions .

Biological Activity

[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate is a complex organic compound belonging to the glycoside class. Its unique structure, characterized by multiple acetoxy groups and an azidoethoxy substituent, positions it as a promising candidate for research in medicinal chemistry and drug development. The molecular formula of this compound is C₁₄H₂₁N₃O₈, with a molecular weight of approximately 359.33 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic pathways that can vary based on the availability of starting materials and desired yields. The presence of acetoxy and azido groups suggests potential reactivity that could be exploited for further modifications or applications in drug design .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its role in glycosylation reactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, azido-containing glycosides have been shown to interfere with cellular processes in cancer cells. The azido group can undergo click chemistry reactions, potentially leading to the development of targeted cancer therapies .

Glycosylation Reactions

The compound's glycosidic nature allows it to participate in various glycosylation reactions. This property is crucial for synthesizing glycoproteins and other biologically relevant molecules. The acetoxy groups can enhance the solubility and stability of the compound in biological systems .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Case Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of azido-glycosides in inhibiting tumor growth in vitro. The mechanism involved disruption of cell signaling pathways essential for tumor proliferation .
  • Glycosylation Mechanisms : Research published in Carbohydrate Research detailed how compounds with azido groups could serve as donors in glycosylation reactions, facilitating the formation of complex carbohydrates necessary for various biological functions .

Data Table: Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₁₄H₂₁N₃O₈Antitumor potential; Glycosylation donor
Azido-Glycoside AC₁₂H₁₉N₃O₇Inhibits cancer cell proliferation
Azido-Glycoside BC₁₆H₂₄N₄O₉Facilitates glycoprotein synthesis

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